6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H6FIN2 |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6FIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
QJVMZPXVDIGZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Design
-
2-Amino-5-fluoro-4-methylpyridine : A fluorinated and methylated aminopyridine precursor enables direct incorporation of the 6-fluoro and 2-methyl groups during cyclization.
-
Chloroacetaldehyde or α-Halo Ketones : These agents facilitate ring closure through nucleophilic attack by the aminopyridine’s nitrogen.
Example Protocol (Adapted from):
-
Combine 2-amino-5-fluoro-4-methylpyridine (10 mmol) with chloroacetaldehyde (40% aqueous, 12 mmol) in ethanol.
-
Add potassium bicarbonate (10 mmol) and reflux at 85°C for 8 hours.
-
Monitor via TLC; upon completion, isolate the imidazo[1,2-a]pyridine core by filtration and recrystallization (ethyl acetate/n-hexane).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >95% |
| Reaction Temperature | 85°C |
Regioselective Iodination at Position 3
Iodination of the imidazo[1,2-a]pyridine core is achieved using electrophilic iodinating agents. N-Iodosuccinimide (NIS) is preferred due to its mild reactivity and compatibility with sensitive functional groups.
Optimized Iodination Conditions
-
Solvent System : Dichloromethane or ethyl acetate enhances solubility and minimizes side reactions.
-
Catalyst : Lewis acids like FeCl₃ (5 mol%) improve regioselectivity.
-
Dissolve the imidazo[1,2-a]pyridine core (5 mmol) in dichloromethane.
-
Add NIS (5.5 mmol) and FeCl₃ (0.25 mmol).
-
Stir at room temperature for 12 hours, then quench with sodium thiosulfate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Regioselectivity | >98% (C3 position) |
| Reaction Time | 12 hours |
Fluorination Strategies
While the fluorine substituent is often introduced via precursor selection, post-cyclization fluorination can enhance flexibility.
Direct Fluorination Using N-Fluorobenzenesulfonimide (NFSI)
-
Treat 3-iodo-2-methylimidazo[1,2-a]pyridine (5 mmol) with NFSI (6 mmol) and NaH (10 mmol) in THF.
-
Stir for 6 hours, quench with water, and extract with ethyl acetate.
-
Recrystallize from ethanol to isolate the 6-fluoro derivative.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity | 90–93% |
| Temperature | 0°C → RT |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and regioselectivity:
| Method | Yield (%) | Scalability | Regioselectivity | Key Advantage |
|---|---|---|---|---|
| Precursor Cyclization | 68–75 | High | High | Direct fluorine incorporation |
| Post-Iodination | 82–88 | Moderate | Excellent | Flexible core modification |
| Direct Fluorination | 60–65 | Low | Moderate | Late-stage functionalization |
Challenges and Optimization Strategies
Byproduct Formation in Iodination
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of phosphonocarboxylate derivatives were synthesized and evaluated for their inhibitory effects on the geranylgeranylation process, which is crucial for cancer cell proliferation. The most active compounds showed half-maximal inhibitory concentrations (IC50) below 150 μM in HeLa cells, indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated them against a range of bacterial strains. The results indicated that certain modifications at the 6-position enhanced the antimicrobial efficacy significantly . This suggests potential applications in developing new antibiotics.
Neurological Applications
This compound has been explored for its neuroprotective effects. Some derivatives have shown promise as inhibitors of specific neurotransmitter receptors, potentially aiding in the treatment of neurodegenerative diseases . The modulation of these pathways may provide therapeutic benefits in conditions like Alzheimer's disease.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups at specific positions on the imidazo ring. For example, one efficient synthetic route involves starting from commercially available precursors and applying palladium-catalyzed cross-coupling reactions to introduce iodine and fluorine substituents selectively .
Table: Synthetic Routes for this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | N-alkylation | Alkyl halide, base | 70 |
| 2 | Halogenation | Iodine, fluorinating agent | 60 |
| 3 | Cyclization | Heat, solvent | 85 |
| 4 | Functionalization | Various nucleophiles | Varies |
Case Study 1: Development of Anticancer Agents
A research group synthesized a library of this compound derivatives and evaluated their anticancer properties against multiple cell lines. The study identified several compounds with IC50 values significantly lower than those of existing chemotherapeutics, suggesting that these derivatives could serve as lead compounds for further development .
Case Study 2: Antimicrobial Applications
In another study, researchers modified the imidazo ring to enhance antimicrobial activity against resistant strains of bacteria. The results indicated that specific substitutions led to improved efficacy compared to traditional antibiotics . This highlights the potential of this compound in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine with structurally analogous imidazo[1,2-a]pyridine derivatives:
Key Observations :
- Halogen Effects : Iodo and bromo substituents enable cross-coupling reactions, but iodine’s larger atomic radius enhances halogen-bonding interactions .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility than halogenated analogs due to ionizable groups .
- Electron-Withdrawing Groups: CF₃ () and NO₂ () groups reduce electron density, affecting reactivity and binding interactions .
Biological Activity
6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C7H6F I N2. The presence of fluorine and iodine atoms in its structure enhances its biological activity by potentially influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Several studies have reported the antimicrobial activity of imidazo[1,2-a]pyridine derivatives against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic processes.
3. Neuroprotective Effects
Imidazo[1,2-a]pyridines are also being investigated for their neuroprotective effects. They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:
- Receptor Binding: The compound may interact with specific receptors involved in apoptosis and cell survival pathways.
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression or microbial metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 20 µM) |
| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria with MIC values between 0.5 to 4 µg/mL |
| Study 3 | Reported neuroprotective effects in vitro through reduction of oxidative stress markers |
Synthesis and Evaluation
The synthesis of this compound typically involves halogenation reactions followed by cyclization processes. The evaluation of its biological activity often employs in vitro assays to determine cytotoxicity, antimicrobial efficacy, and other pharmacological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation and cyclization. For example:
Cyclization : Start with 2-aminopyridine derivatives and α-haloketones under reflux in polar aprotic solvents (e.g., DMF) to form the imidazo[1,2-a]pyridine core .
Halogenation : Introduce iodine at the 3-position using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (60–80°C). Fluorine at the 6-position is typically introduced via nucleophilic substitution using KF or CsF in DMSO at elevated temperatures (100–120°C) .
- Critical Factors : Solvent polarity, temperature, and catalyst choice (e.g., CuI for iodination) significantly affect regioselectivity and yield.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : The methyl group at C-2 appears as a singlet (~δ 2.3–2.5 ppm). Fluorine at C-6 deshields adjacent protons, causing splitting patterns in aromatic protons (C-5 and C-7) .
- <sup>13</sup>C NMR : Iodine at C-3 induces a downfield shift (~δ 95–100 ppm), while fluorine at C-6 causes a distinct <sup>19</sup>F coupling in <sup>13</sup>C spectra .
- HRMS : Exact mass calculation (C₈H₆FIN₂) should match [M+H]<sup>+</sup> at m/z 306.9521 (±0.001), confirming molecular composition .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how does substitution at C-3/C-6 modulate these effects?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, antimicrobial, and kinase inhibitory activities.
- C-3 Iodine : Enhances lipophilicity and binding to hydrophobic pockets in enzymes (e.g., kinases) .
- C-6 Fluorine : Improves metabolic stability and bioavailability by reducing CYP450-mediated oxidation .
- Validation : Use in vitro assays (e.g., MIC for antimicrobial activity or IC₅₀ in kinase inhibition) to quantify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can regioselectivity challenges during C-3 iodination be addressed to avoid di- or tri-substituted byproducts?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., pyridinyl) to position iodine selectively at C-3.
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. hours) to minimize over-iodination .
- Computational Guidance : DFT calculations predict favorable transition states for iodination at C-3 over C-5/C-7, guiding solvent/catalyst selection .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C typical for imidazo[1,2-a]pyridines).
- pH Stability : Accelerated stability studies (25°C, 40°C) in buffers (pH 1–13) show degradation via hydrolysis of the iodo group under basic conditions (pH >10). Stabilize with antioxidants (e.g., BHT) in storage .
Q. How can computational methods (e.g., QM/MM, molecular docking) predict the reactivity and target interactions of this compound?
- Methodological Answer :
- Reactivity Prediction : Use Quantum Mechanics/Molecular Mechanics (QM/MM) to model halogen-bonding interactions at C-3 iodine, which enhance binding to kinases (e.g., EGFR) .
- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate binding poses in active sites, prioritizing derivatives for synthesis .
Q. How to resolve contradictions in reported biological data for imidazo[1,2-a]pyridines with similar substitution patterns?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations in kinase assays) to identify confounding factors (e.g., assay type, cell line differences) .
- Control Experiments : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
